molecular formula C7H5N3O B1501088 [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde CAS No. 676256-24-9

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

Cat. No.: B1501088
CAS No.: 676256-24-9
M. Wt: 147.13 g/mol
InChI Key: VILHVNRQIADSEZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde is a heterocyclic compound featuring a fused triazole and pyridine ring system, with a carbaldehyde functional group at the 7-position. This structure serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Derivatives of this core are frequently modified at the 3- or 7-positions to enhance binding affinity, solubility, or metabolic stability. For example, 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde (3c) has been synthesized with an 89% yield and a melting point of 182–184°C, demonstrating its utility as a synthetic intermediate .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-1-2-10-5-8-9-7(10)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILHVNRQIADSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665452
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676256-24-9
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves multi-step reactions that include the formation of the triazole ring followed by functionalization at various positions. The synthetic routes often utilize readily available precursors and reagents to yield the desired compounds with high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[4,3-a]pyridine derivatives. For instance, compound 17l demonstrated excellent antiproliferative activities against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively . Additionally, this compound showed significant inhibition of c-Met and VEGFR-2 kinases, crucial targets in cancer therapy.

Antibacterial Activity

The antibacterial properties of [1,2,4]triazolo[4,3-a]pyridine derivatives have also been investigated. Some derivatives exhibited moderate to good antibacterial activities against Gram-positive and Gram-negative bacteria. For example, certain compounds showed MIC values comparable to standard antibiotics like ampicillin . The structure-activity relationship (SAR) studies indicated that modifications at specific positions can enhance antibacterial efficacy.

Other Biological Activities

Beyond anticancer and antibacterial effects, [1,2,4]triazolo[4,3-a]pyridine derivatives have been reported to possess anti-inflammatory and antioxidant activities. These properties make them promising candidates for further development in treating various diseases .

Study on Anticancer Efficacy

In a detailed investigation by Zhang et al., several [1,2,4]triazolo[4,3-a]pyridine compounds were synthesized and evaluated for their anticancer activity against different cell lines. Compound 17l was found to induce apoptosis in A549 cells through modulation of the c-Met signaling pathway. The study included Western blot analysis and fluorescence quantitative PCR to validate the mechanism of action .

Antibacterial Assessment

A study conducted by Liu et al. focused on the antibacterial efficacy of synthesized triazolo derivatives. The compounds were screened using the microbroth dilution method against Staphylococcus aureus and Escherichia coli. Notably, some compounds demonstrated MIC values as low as 16 µg/mL against E. coli, indicating potent antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substitutions at various positions on the triazole ring significantly influence biological activity. Electron-donating groups at specific sites were found to enhance both anticancer and antibacterial activities. For example:

CompoundSubstitutionActivity (IC50/MIC)
17lN/A0.98 µM (A549)
2eAlkyl chainMIC: 16 µg/mL (E. coli)
1dElectron-donating groupEnhanced antibacterial activity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases. For instance, a synthesized compound exhibited promising antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy (0.98 µM for A549) . This suggests that modifications to the triazolo-pyridine structure can yield effective anticancer agents.

Neurological Disorders
The compound has also been identified as a positive allosteric modulator of metabotropic glutamate receptors (MGLUR2). This modulation is crucial for developing treatments for neurological and psychiatric disorders. The derivatives have shown promise in enhancing synaptic transmission and neuroprotection .

Material Science

Coordination Chemistry
The unique heterocyclic structure of [1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions can lead to the development of novel materials with specific electronic or magnetic properties. Such materials could have applications in catalysis or as functional materials in electronics .

Agricultural Chemistry

Pesticidal Properties
The compound's derivatives have been studied for their potential use as agrochemicals. Their ability to inhibit specific biological pathways in pests could lead to the development of new pesticides that are more effective and environmentally friendly compared to traditional chemicals .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Results
Medicinal ChemistryAnticancer AgentsDual inhibitors of c-Met/VEGFR-2 with low IC50 values
Neurological DisordersPositive allosteric modulation of MGLUR2 receptors
Material ScienceCoordination ChemistryFormation of stable metal complexes for novel materials
Agricultural ChemistryPesticidal PropertiesPotential for new environmentally friendly pesticides

Case Study 1: Anticancer Activity

In a study focusing on the synthesis of triazolo-pyridine derivatives, compound 17l was found to inhibit cancer cell proliferation effectively. The mechanism involved inducing apoptosis in A549 cells and blocking c-Met signaling pathways, which are critical in tumor growth and metastasis .

Case Study 2: Neurological Modulation

A patent describes triazolo-pyridine derivatives that serve as positive allosteric modulators for MGLUR2 receptors. These compounds could potentially enhance cognitive functions and provide therapeutic avenues for treating disorders such as schizophrenia and depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications/Properties Reference
[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde C₇H₅N₃O 147.14 7-carbaldehyde N/A Core scaffold for inhibitors N/A
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine C₇H₇N₃ 133.15 7-methyl N/A Simpler analog; lower polarity
3c: 3-Phenyl-7-carbaldehyde derivative C₁₃H₁₀N₃O 224.08 3-phenyl, 7-carbaldehyde 182–184 High yield (89%); stable solid
3d: 7-Acetyl derivative C₁₄H₁₂N₃O 238.10 3-phenyl, 7-acetyl 253–254 Higher melting point; ketone group
3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-carbaldehyde C₁₁H₁₀F₃N₃O 281.21 3-cyclopropylmethyl, 8-CF₃ N/A Enhanced lipophilicity/stability
7-Bromo-3-chloro derivative C₆H₃BrClN₃ 240.47 7-bromo, 3-chloro N/A Halogenated; cross-coupling precursor
Key Observations:
  • Substituent Bulk : The 3-phenyl group in 3c increases molecular weight (224.08 vs. 147.14 for the parent compound) and melting point, likely due to enhanced π-stacking interactions .
  • Functional Groups : Replacing the 7-carbaldehyde with an acetyl group (3d) raises the melting point by ~70°C, attributed to stronger dipole-dipole interactions in the crystalline lattice .
  • Halogenation : Bromo and chloro substituents () enable participation in Suzuki-Miyaura couplings, expanding synthetic utility .

Preparation Methods

General Synthetic Approaches

The synthesis oftriazolo[4,3-a]pyridine derivatives, including the 7-carbaldehyde, typically involves two key steps:

  • Formation of hydrazone or hydrazide intermediates from substituted 2-hydrazinopyridines.
  • Cyclization to form the fused triazolo[4,3-a]pyridine ring system.

These steps can be achieved via traditional heating, microwave irradiation, or catalytic methods, often using dehydrating agents or acidic conditions to promote ring closure.

One-Pot Microwave-Assisted Synthesis

A notable method involves a one-pot synthesis using hydrazine derivatives and carboxylic acids in the presence of phosphorus oxychloride (POCl3) under microwave irradiation. This approach has been reported to efficiently produce substituted 1,2,4-triazolo[4,3-a]pyridines with good yields and simplified purification.

  • Procedure Summary:

    • Starting from 2-hydrazinopyridine and an appropriate carboxylic acid, the mixture is treated with POCl3.
    • Microwave irradiation accelerates the cyclization process.
    • After completion, the crude product is recrystallized to yield the target compound.
  • Advantages:

    • Reduced reaction time.
    • Cleaner reaction profile.
    • Moderate to good yields (typically 44–68% for various derivatives).
  • Characterization:

    • Products confirmed by ^1H NMR showing characteristic singlets for pyridine protons.
    • Mass spectrometry confirms molecular ion peaks.
    • Elemental analysis correlates well with calculated values.
  • Example Data:

Compound Substituent (R) Yield (%) Melting Point (°C) Key Spectral Features
8-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-triazolo[4,3-a]pyridine 4-MeOC6H4 68 123–127 ^1H NMR: δ 3.91 (s, 3H, –OCH3), 7.47 (s, PyH)
8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-triazolo[4,3-a]pyridine 4-NO2C6H4 49 117–120 ^1H NMR: δ 7.57 (s, PyH), 8.09–8.33 (m, PhH)

Note: While these examples focus on trifluoromethyl-substituted analogs, the methodology is adaptable to aldehyde substitutions at the 7-position with appropriate starting materials.

Synthesis via Hydrazone Formation and Cyclization

Another established method involves:

  • Reacting 2-hydrazinopyridine with substituted benzaldehydes to form hydrazones.
  • Cyclizing these hydrazones under mild conditions, sometimes using chlorinating agents like N-chlorosuccinimide (NCS).
  • This method allows for selective functionalization and has been used to prepare various substituted triazolopyridines including the 7-carbaldehyde derivative.

  • Reaction Conditions:

    • Hydrazone formation typically at room temperature or mild heating.
    • Cyclization induced by NCS or phosphorus-based reagents.
    • Solvents such as dichloromethane or pyridine are common.
  • Outcomes:

    • High purity products.
    • Preservation of sensitive functional groups.
    • Suitable for scale-up and stereospecific syntheses.
  • Characterization:

    • Confirmed by ^1H and ^13C NMR, FTIR, MS, and X-ray crystallography for structural elucidation.
    • Crystallographic data provide detailed molecular geometry and confirm aldehyde placement at position 7.

Use of Phosphorus(V) Dehydrating Agents and Thiophosphetane Compounds

Advanced synthetic routes have been patented involving:

  • Reaction of hydrazide intermediates (HYDZ) with thiophosphetane compounds.
  • Use of phosphorus(V) dehydrating agents to promote cyclization.
  • Optional presence of bases or acids to optimize reaction conditions.
  • These methods allow stereospecific preparation of triazolopyridines, including those with aldehyde functionalities.

  • Key Features:

    • Enhanced control over stereochemistry.
    • Potential for forming salts or monohydrate forms of the final compound.
    • Applicable to complex substituted derivatives with pharmaceutical relevance.
  • Applications:

    • Preparation of compounds for cancer treatment research.
    • Versatile for various substituent patterns on the triazolopyridine core.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Typical Yields (%) Notes
One-pot microwave synthesis 2-hydrazinopyridine + carboxylic acid POCl3, microwave irradiation Fast, simple purification 44–68 Suitable for trifluoromethyl and aldehyde derivatives
Hydrazone formation + cyclization 2-hydrazinopyridine + benzaldehyde NCS or phosphorus reagents, mild heating High purity, stereospecific Moderate to high Preserves functional groups, crystallographically confirmed
Phosphorus(V) dehydrating agents + thiophosphetane Hydrazide intermediates Phosphorus(V) agents, bases/acids Stereospecific, pharmaceutical applications Variable Enables salt and hydrate formation

Research Findings and Notes

  • Electron-withdrawing groups such as trifluoromethyl reduce hydrazine reactivity, affecting yields slightly.
  • Microwave irradiation significantly reduces reaction times compared to conventional heating.
  • The aldehyde functionality at the 7-position can be introduced via appropriate substituted benzaldehydes or carboxylic acids during hydrazone formation.
  • Structural characterization by NMR, MS, elemental analysis, and X-ray crystallography is critical for confirming the formation and substitution pattern of the triazolopyridine ring.
  • Advanced synthetic protocols allow preparation of stereochemically pure compounds, important for biological activity studies.

Q & A

What are the common synthetic routes for [1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde, and how do reaction conditions influence product purity?

Methodological Answer:
The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature enables clean oxidative ring closure, yielding 73% isolated product with high purity after extraction and alumina filtration . Alternative methods may use Cr(VI) salts or DDQ, but these pose toxicity concerns. Optimizing solvent choice (e.g., ethanol for greener synthesis), oxidant type, and reaction time minimizes byproducts. Characterization via NMR and HPLC ensures purity, while crystallographic data (e.g., CCDC 1906114) validates structural fidelity .

How can researchers optimize reaction conditions to improve yield in triazolopyridine derivative synthesis?

Advanced Experimental Design:
Key parameters include:

  • Oxidant Selection: Sodium hypochlorite offers eco-friendly advantages over Cr(VI) or DDQ, reducing hazardous waste .
  • Temperature Control: Room-temperature reactions (e.g., 3 hours) prevent thermal degradation, as seen in NaOCl-mediated cyclizations .
  • Solvent Polarity: Ethanol balances solubility and reaction efficiency, avoiding side reactions common in polar aprotic solvents.
  • Catalyst Use: Copper catalysts in azide-alkyne cycloadditions enhance regioselectivity but require rigorous purification .
    Yield optimization should pair reaction kinetics studies (e.g., TLC monitoring) with post-synthetic purification (e.g., column chromatography or recrystallization).

What spectroscopic and crystallographic techniques are critical for characterizing triazolopyridine derivatives?

Analytical Methodology:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions (e.g., aldehyde protons at ~9.8 ppm) and confirm ring fusion .
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., triazole-pyridine fusion geometry in CCDC 1906114) .
  • Mass Spectrometry: High-resolution MS validates molecular formulas (e.g., [M+H]+ for C8_8H6_6N3_3O requires m/z 160.0510).
  • IR Spectroscopy: Confirms functional groups (e.g., aldehyde C=O stretch ~1700 cm1^{-1}) .

How do structural modifications at the 3- and 7-positions affect biological activity in triazolopyridine derivatives?

Structure-Activity Relationship (SAR) Analysis:

  • 3-Position Substitutions: Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition by increasing electrophilicity. For example, 7-cyano-3-(trifluoromethyl) derivatives show potent receptor binding .
  • 7-Position Modifications: Aldehyde or carboxamide groups enable Schiff base formation or hydrogen bonding, critical for targeting kinases or proteases .
  • Comparative Studies: Methyl or chloro substituents at position 7 alter pharmacokinetics (e.g., logP changes by ~0.5 units) . SAR tables (e.g., Table 1 in ) quantify these effects.

How can researchers resolve contradictions in reported biological activity data for triazolopyridine analogs?

Data Contradiction Analysis Framework:

Assay Variability: Compare IC50_{50} values across cell lines (e.g., HeLa vs. HEK293) to identify cell-type-specific effects .

Solubility Factors: Poor aqueous solubility (common in lipophilic derivatives) may artifactually reduce activity; use DMSO controls ≤0.1% .

Metabolic Stability: Hepatic microsome assays differentiate true activity from rapid degradation .

Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cellular proliferation assays to confirm mechanism .

What experimental considerations are vital for designing triazolopyridine-based enzyme inhibitors?

Advanced Research Design:

  • Target Binding Site Analysis: Molecular docking (e.g., AutoDock Vina) predicts interactions between the aldehyde group and catalytic lysine residues .
  • Selectivity Profiling: Screen against kinase panels (e.g., 100+ kinases) to minimize off-target effects .
  • Pro-drug Strategies: Protect reactive aldehyde groups with acetals during in vivo studies to enhance bioavailability .
  • Toxicity Screening: Evaluate mitochondrial toxicity (e.g., Seahorse assay) early to prioritize lead compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde
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[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde

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